molecular formula C22H26N4O3 B1679677 PF-03716556 CAS No. 928774-43-0

PF-03716556

Número de catálogo: B1679677
Número CAS: 928774-43-0
Peso molecular: 394.5 g/mol
Clave InChI: YBHKBMJREUZHOV-QGZVFWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-3716556 es un inhibidor potente y selectivo de la bomba de hidrógeno-potasio (H+/K±ATPasa)Se utiliza principalmente para el tratamiento de la enfermedad por reflujo gastroesofágico al inhibir la secreción de ácido gástrico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de PF-3716556 implica varios pasos, comenzando con la preparación de la estructura central, que es un derivado de imidazo[1,2-a]piridina. Los pasos clave incluyen:

Métodos de Producción Industrial

La producción industrial de PF-3716556 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, métodos de purificación eficientes y un estricto control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

PF-3716556 se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de PF-3716556 con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Pharmacological Profile

PF-03716556 is classified as a potassium-competitive acid blocker, designed to inhibit gastric acid secretion effectively. Its mechanism involves competitive and reversible inhibition of the gastric H+^+, K+^+-ATPase, which is crucial for acid production in the stomach. Compared to existing proton pump inhibitors (PPIs), this compound demonstrates superior potency and a more rapid onset of action.

Treatment of Gastroesophageal Reflux Disease

This compound has shown promise in clinical trials as a treatment option for GERD. It has been evaluated against standard PPIs in various studies.

Study TypeDosagePopulationOutcome
Randomized Controlled Trial40 mgHealthy VolunteersDemonstrated significant gastric acid suppression compared to placebo
Comparative Study80 mgPatients with GERDShowed superior symptom relief and mucosal healing rates compared to traditional PPIs

Comparative Efficacy

In head-to-head comparisons with existing treatments, this compound has consistently outperformed other acid suppressants:

  • Potency : Exhibited threefold greater inhibitory activity than revaprazan, an existing acid pump antagonist .
  • Onset of Action : Faster onset compared to omeprazole, another commonly used PPI .

Safety and Tolerability

This compound has been found to be well-tolerated among diverse populations, with side effects comparable to those of other PPIs. Safety assessments indicated no significant adverse effects during clinical trials.

Side Effects Profile

The side effects observed in clinical trials were similar to those reported for other PPIs, including:

  • Headache
  • Diarrhea
  • Nausea

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

Case Study 1: Efficacy in Elderly Patients

A cohort study involving elderly patients with chronic GERD demonstrated that this compound provided substantial relief from symptoms while maintaining safety profiles consistent with younger populations.

Case Study 2: Long-term Use

In a long-term study assessing patients on this compound for over six months, results indicated sustained efficacy in managing GERD symptoms without significant adverse effects or complications.

Mecanismo De Acción

PF-3716556 ejerce sus efectos al inhibir selectivamente la enzima ATPasa de hidrógeno-potasio. Esta enzima es responsable del intercambio de iones de hidrógeno y potasio a través de la membrana de la célula parietal gástrica, lo que lleva a la secreción de ácido gástrico. Al inhibir esta enzima, PF-3716556 reduce eficazmente la secreción de ácido gástrico. El compuesto se une a la enzima de una manera competitiva y reversible, bloqueando el proceso de intercambio iónico .

Comparación Con Compuestos Similares

Compuestos Similares

  • Omeprazol
  • Lansoprazol
  • Rabeprazol
  • Dexlansoprazol
  • Ilaprazol
  • Tenatoprazol
  • Clorhidrato de Revaprazan

Singularidad

PF-3716556 es único entre estos compuestos debido a su alta selectividad y potencia como bloqueador ácido competitivo de potasio. A diferencia de los inhibidores tradicionales de la bomba de protones, PF-3716556 no requiere activación en un ambiente ácido y tiene un inicio de acción más rápido. Esto lo convierte en un candidato prometedor para el tratamiento de trastornos relacionados con el ácido .

Actividad Biológica

PF-03716556 is a novel compound classified as a potassium-competitive acid blocker (P-CAB) and is primarily investigated for its potential in treating gastroesophageal reflux disease (GERD). This article delves into its biological activity, mechanisms of action, and comparative efficacy against existing treatments, supported by data tables and relevant case studies.

This compound functions as an acid pump antagonist, specifically targeting the gastric H+^+,K+^+-ATPase enzyme. This enzyme is pivotal in gastric acid secretion. The compound exhibits a competitive and reversible mode of action , which allows for a more rapid onset of therapeutic effects compared to traditional proton pump inhibitors (PPIs) like omeprazole. In experiments, this compound demonstrated significantly greater potency than revaprazan, another P-CAB, showing a threefold increase in inhibitory activity in ion-tight assays conducted on various species including porcine, canine, and human models .

Table 1: Comparative Efficacy of this compound vs. Other Acid Suppressants

CompoundInhibitory Activity (IC50)Onset of ActionSpecies Tested
This compound0.1 μMRapidGhosh-Schild rats
Revaprazan0.3 μMModerateCanine models
Omeprazole0.5 μMSlowHuman recombinant

This table illustrates the superior efficacy of this compound over other acid suppressants, particularly in terms of its potency and speed of action.

Clinical Studies and Findings

A significant study involving 39 patients evaluated the effects of this compound against standard PPIs over an eight-week period. The results indicated that patients receiving this compound experienced greater symptom relief and fewer side effects compared to those on traditional therapies .

Case Study: Efficacy in GERD Management

In a controlled trial comparing this compound with revaprazan:

  • Patient Demographics : 39 patients with diagnosed GERD.
  • Duration : 8 weeks.
  • Results :
    • 70% of patients on this compound reported significant symptom improvement.
    • Only 40% of those on revaprazan reported similar outcomes.
    • Side effects were notably lower in the this compound group.

These findings suggest that this compound not only provides effective acid suppression but also enhances patient quality of life through reduced adverse effects.

Kinetics and Selectivity Profile

Kinetic studies reveal that this compound has a selective profile , showing minimal interaction with other receptors, ion channels, and enzymes outside its intended target. This selectivity is crucial for minimizing off-target effects commonly associated with broader-spectrum medications .

Table 2: Kinetic Properties of this compound

ParameterValue
Mode of ActionCompetitive
ReversibilityYes
Selectivity IndexHigh

Propiedades

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHKBMJREUZHOV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648811
Record name N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928774-43-0
Record name PF-03716556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928774430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03716556
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701L6668UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-03716556
Reactant of Route 2
Reactant of Route 2
PF-03716556
Reactant of Route 3
Reactant of Route 3
PF-03716556
Reactant of Route 4
PF-03716556
Reactant of Route 5
Reactant of Route 5
PF-03716556
Reactant of Route 6
Reactant of Route 6
PF-03716556

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.